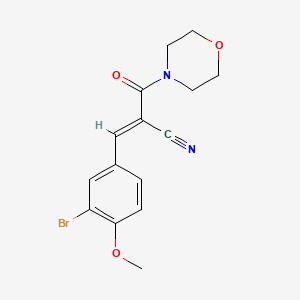
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile, also known as BMS-378806, is a chemical compound used in scientific research. It belongs to the class of acrylonitriles and is known for its potential therapeutic applications.
Mécanisme D'action
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile inhibits the HIV entry into host cells by binding to the viral envelope glycoprotein gp120. This binding prevents the interaction of gp120 with the host cell receptor CD4, which is necessary for the fusion of the virus with the host cell membrane. The inhibition of this fusion prevents the viral entry into the cell, thereby inhibiting the viral replication.
Biochemical and Physiological Effects:
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been found to be a potent inhibitor of the HIV entry into host cells. It has been shown to have a high binding affinity for the viral envelope glycoprotein gp120 and to inhibit the viral entry at nanomolar concentrations. 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has also been found to be highly specific for the HIV gp120 and does not inhibit the entry of other viruses.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also highly specific for the HIV gp120 and does not inhibit the entry of other viruses. However, 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has some limitations. It has a low solubility in water, which can limit its use in some experiments. It also has a short half-life in vivo, which can limit its therapeutic applications.
Orientations Futures
There are several future directions for the research on 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile. One direction is to improve its solubility in water, which can increase its use in experiments. Another direction is to improve its half-life in vivo, which can increase its therapeutic applications. 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile can also be modified to improve its potency and specificity for the HIV gp120. Finally, 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile can be used as a lead compound for the development of new HIV entry inhibitors.
Méthodes De Synthèse
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile can be synthesized using a simple and efficient method. The method involves the reaction of 3-bromo-4-methoxybenzaldehyde with morpholine in the presence of a base to form the corresponding imine. This imine is then reacted with acrylonitrile to produce 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile. The yield of the final product is high, and the purity can be easily achieved through recrystallization.
Applications De Recherche Scientifique
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the human immunodeficiency virus (HIV) entry into host cells. It works by binding to the viral envelope glycoprotein gp120 and preventing its interaction with the host cell receptor CD4. This inhibits the fusion of the virus with the host cell membrane, thereby preventing the viral entry into the cell.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-20-14-3-2-11(9-13(14)16)8-12(10-17)15(19)18-4-6-21-7-5-18/h2-3,8-9H,4-7H2,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUYRECBPDAEJI-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B4976951.png)
![N,N-diethyl-1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4976956.png)
![4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-6-isobutyl-2-pyrimidinamine](/img/structure/B4976957.png)
![tetrahydro-2-furanylmethyl 6-{[(4-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4976962.png)
![9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4976977.png)
![2-[(4-biphenylylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4976978.png)
![5-[(sec-butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976986.png)
![(3-methoxypropyl){2-[2-(2-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B4976996.png)

![4-(2-chlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4977005.png)
![butyl {3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B4977016.png)
![11-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4977032.png)
![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4977036.png)